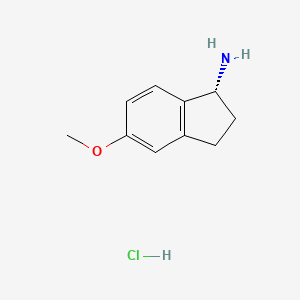
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide (MPPA) is a compound belonging to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and alcohols. MPPA has been widely studied for its biochemical and physiological effects in laboratory experiments and in vivo studies.
Applications De Recherche Scientifique
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been studied for its potential applications in a variety of scientific research areas, including but not limited to, neuroscience, pharmacology, toxicology, and biochemistry. In neuroscience, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been used to study the effects of glutamate receptor agonists and antagonists on neuronal activity. In pharmacology, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been studied for its potential as an anxiolytic drug and as a treatment for depression. In toxicology, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been studied for its potential as an antidote for organophosphate poisoning. In biochemistry, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been used to study the effects of protein kinase inhibitors on cell proliferation.
Mécanisme D'action
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is thought to act as an agonist of the glutamate receptor, as well as a serotonin reuptake inhibitor. It is believed to increase levels of neurotransmitters in the brain, such as glutamate and serotonin, which are involved in the regulation of mood and emotion. It is also thought to act as an antagonist of the GABA receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been found to have a variety of biochemical and physiological effects in laboratory experiments and in vivo studies. In laboratory experiments, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been found to increase levels of glutamate and serotonin in the brain, as well as to inhibit the activity of protein kinases. In vivo studies, it has been found to reduce anxiety and depression-like behaviors in rodents. It has also been found to reduce the negative behavioral effects of stress and to improve learning and memory in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and has been found to have a variety of biochemical and physiological effects in laboratory experiments. However, there are also several limitations to its use in laboratory experiments. It is not always easy to obtain in large quantities, and its effects are not always consistent across different experiments.
Orientations Futures
The potential future directions for N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide research include further exploration of its effects on anxiety and depression-like behaviors, as well as its potential use as an antidote for organophosphate poisoning. Additionally, further research could be conducted on its effects on learning and memory, as well as its potential as an anxiolytic drug. Finally, further research could be conducted on its effects on protein kinase activity and its potential use as a treatment for neurological disorders.
Méthodes De Synthèse
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is synthesized through a condensation reaction between N-methyl-2-phenylacetamide and 1-methylpiperazine. This reaction is catalyzed by an acid and takes place at temperatures ranging from 80-120°C. The reaction typically takes 1-2 hours to complete and yields a white crystalline solid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide involves the reaction of N-methyl-2-phenyl-2-chloroacetamide with piperazine in the presence of a base.", "Starting Materials": [ "N-methyl-2-phenyl-2-chloroacetamide", "Piperazine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add N-methyl-2-phenyl-2-chloroacetamide to a solution of piperazine in a suitable solvent", "Add base to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
Numéro CAS |
1513532-69-8 |
Nom du produit |
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide |
Formule moléculaire |
C13H19N3O |
Poids moléculaire |
233.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



